molecular formula C18H15N5O2 B4735988 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B4735988
M. Wt: 333.3 g/mol
InChI Key: DIGZBZHCNYXABH-UHFFFAOYSA-N
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Description

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, an oxadiazole ring, and aromatic substituents, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole typically involves the formation of the triazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in these reactions are selected to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole is unique due to its combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-16(18-21-20-17(25-18)13-7-4-3-5-8-13)19-22-23(12)14-9-6-10-15(11-14)24-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGZBZHCNYXABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 4
2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 5
2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole

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